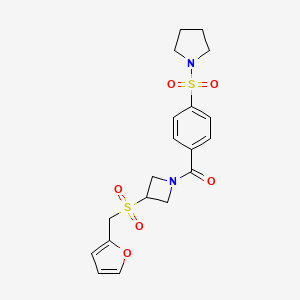
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a unique structure comprising an azetidine ring, furan moiety, and sulfonamide functionalities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic or acidic conditions.
- Introduction of the Furan-2-ylmethylsulfonyl Group : Sulfonylation using furan-2-ylmethyl sulfonyl chloride in the presence of a base.
- Coupling with Pyrrolidine : Final assembly through palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzyme activity by binding to active sites, modulating metabolic pathways.
- Receptor Modulation : Potential interactions with cell receptors could influence signal transduction pathways, impacting cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in pharmacological contexts. Here are some highlighted activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.
- Anti-inflammatory Effects : The presence of furan and sulfonamide groups may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Comparison of Biological Activities
Synthesis Overview
| Step | Description |
|---|---|
| 1. Azetidine Ring Formation | Cyclization under acidic conditions |
| 2. Furan Group Introduction | Sulfonylation reaction using furan derivative |
| 3. Final Coupling | Palladium-catalyzed coupling with pyrrolidine derivative |
Case Studies
Several studies have explored the biological effects of related compounds:
- Antimicrobial Study : A compound similar to the one discussed was tested against various bacterial strains, showing effective inhibition at low concentrations, indicating potential as an antibiotic agent.
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines, suggesting a promising avenue for anticancer drug development.
- Inflammatory Response : Research indicated that compounds with furan and sulfonamide groups effectively reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c22-19(20-12-18(13-20)28(23,24)14-16-4-3-11-27-16)15-5-7-17(8-6-15)29(25,26)21-9-1-2-10-21/h3-8,11,18H,1-2,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNFPYHJRRSHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














